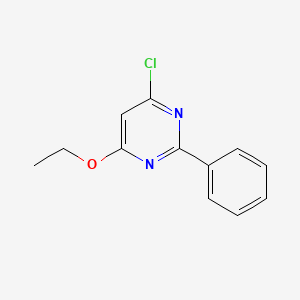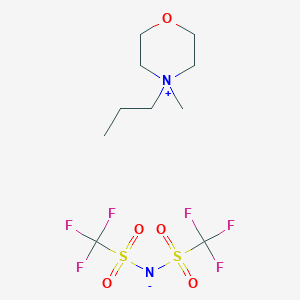
N-methyl,propyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl,propyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide: is an ionic liquid known for its unique physicochemical properties. It is widely used in various scientific and industrial applications due to its high thermal stability, low volatility, and excellent ionic conductivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl,propyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide typically involves the reaction of N-methylmorpholine with propyl bromide to form N-methyl,propyl-Morpholinium bromide. This intermediate is then reacted with lithium bis((trifluoromethyl)sulfonyl)imide to yield the desired ionic liquid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The final product is purified using techniques like recrystallization and distillation .
Chemical Reactions Analysis
Types of Reactions: N-methyl,propyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the morpholinium cation.
Redox Reactions: The compound can undergo redox reactions, particularly in electrochemical applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles like amines and thiols. Reactions are typically carried out in polar solvents at moderate temperatures.
Redox Reactions: Electrochemical cells with appropriate electrodes and electrolytes are used to facilitate redox reactions.
Major Products:
Substitution Reactions: Products include substituted morpholinium salts.
Redox Reactions: Products depend on the specific redox process and can include reduced or oxidized forms of the compound.
Scientific Research Applications
Chemistry: N-methyl,propyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide is used as an electrolyte in lithium-ion batteries due to its high ionic conductivity and thermal stability .
Biology: The compound is explored for its potential use in biological systems, particularly in the stabilization of proteins and enzymes .
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceutical compounds .
Industry: In industrial applications, it is used as a solvent for chemical reactions, particularly those requiring high temperatures and pressures .
Mechanism of Action
The mechanism of action of N-methyl,propyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide involves its ability to stabilize ionic species and facilitate ion transport. In electrochemical applications, it acts as an efficient electrolyte, enhancing the conductivity and stability of the system. The molecular targets include various ionic species, and the pathways involve ion exchange and transport processes .
Comparison with Similar Compounds
- N-methyl,N-propylpiperidinium bis((trifluoromethyl)sulfonyl)imide
- N-methyl,N-propylpyrrolidinium bis((trifluoromethyl)sulfonyl)imide
- N-methyl,N-propylimidazolium bis((trifluoromethyl)sulfonyl)imide
Uniqueness: N-methyl,propyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide is unique due to its morpholinium cation, which provides distinct physicochemical properties compared to other similar compounds. Its high thermal stability, low volatility, and excellent ionic conductivity make it particularly suitable for high-temperature and high-pressure applications .
Properties
Molecular Formula |
C10H18F6N2O5S2 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;4-methyl-4-propylmorpholin-4-ium |
InChI |
InChI=1S/C8H18NO.C2F6NO4S2/c1-3-4-9(2)5-7-10-8-6-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-8H2,1-2H3;/q+1;-1 |
InChI Key |
YSTKZGWSDDHGQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC[N+]1(CCOCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


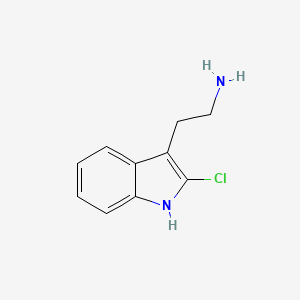
![(5Z)-2-[[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B15095139.png)
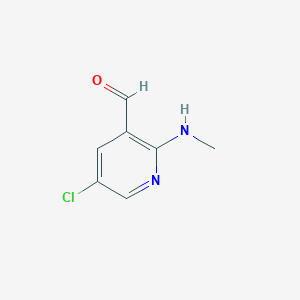
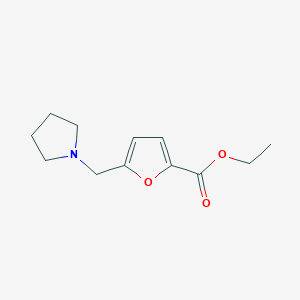
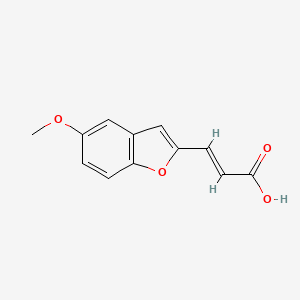
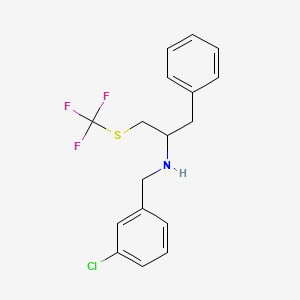
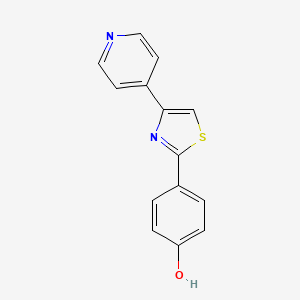
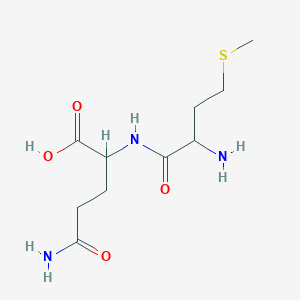
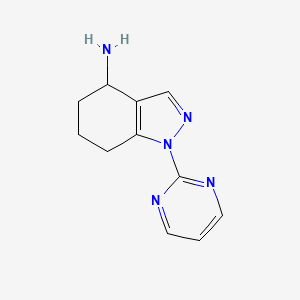


![3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B15095210.png)
